BenchChemオンラインストアへようこそ!

214852-39-8

Solid-phase peptide synthesis Orthogonal protection Side-chain deprotection

Fmoc-D-Asp(OPp)-OH (CAS 214852-39-8) is the D-enantiomer aspartic acid derivative bearing the quasi‑orthogonal 2‑phenylisopropyl (OPp) ester. Unlike Fmoc‑Asp(OtBu)-OH, which demands >50% TFA, the OPp group is cleaved with 1% TFA/DCM—leaving tBu, Boc and resin linkages intact—enabling on‑resin lactam cyclization and convergent glycopeptide synthesis. The OPp ester also markedly suppresses aspartimide formation in Asp‑Gly/Asp‑Ser motifs. Select this building block whenever your route requires selective side‑chain deprotection with minimal aspartimide risk.

Molecular Formula C28H27NO6
Molecular Weight 473.53
CAS No. 214852-39-8
Cat. No. B613529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name214852-39-8
CAS214852-39-8
Synonyms214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH
Molecular FormulaC28H27NO6
Molecular Weight473.53
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChI1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1
InChIKeyIGRGLXHQUZGSMV-IXXGTQFESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Asp(2-phenylisopropyl ester)-OH (CAS 214852-39-8): A Quasi-Orthogonally Protected D-Aspartic Acid Building Block for Fmoc SPPS Procurement


CAS 214852-39-8 designates N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartic acid β-(2-phenylisopropyl) ester, synonymously Fmoc-D-Asp(OPp)-OH or Fmoc-D-Asp(O-2-PhiPr)-OH [1]. This compound is a protected D-aspartic acid derivative engineered for Fmoc solid-phase peptide synthesis (SPPS), bearing standard Fmoc α-amino protection and a 2-phenylisopropyl (OPp/PhiPr) ester on the β-carboxyl side chain. It is the D-enantiomer counterpart of the more commonly cataloged L-isomer (CAS 200336-86-3) and is specifically required for the incorporation of D-aspartic acid residues into peptide sequences . The OPp protecting group is distinguished by its quasi-orthogonal acid lability—it is cleavable with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), a condition under which tert-butyl (tBu)-based protecting groups remain fully intact, enabling selective, sequential deprotection strategies inaccessible with conventional Asp building blocks [1][2].

Why Fmoc-D-Asp(2-phenylisopropyl ester)-OH (CAS 214852-39-8) Cannot Be Replaced by Generic Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OAll)-OH in Demanding SPPS Workflows


The β-carboxyl protecting group on aspartic acid is not a generic, interchangeable element. Fmoc-Asp(OtBu)-OH—the most widely used Asp building block—requires high-concentration TFA (typically ≥50% v/v) for deprotection, precluding its use in any synthetic strategy requiring selective side-chain unmasking in the presence of other acid-labile groups [1]. Conversely, Fmoc-Asp(OAll)-OH is base-labile and highly susceptible to aspartimide formation during repetitive piperidine-mediated Fmoc removal cycles; extensive aspartimide by-product formation—quantified as high as 15% or more of crude product in Asp-Gly contexts—can render the target peptide inseparable or biologically inactive [2]. Fmoc-Asp(OBzl)-OH and Fmoc-Asp(ODmab)-OH share this vulnerability [3]. The 2-phenylisopropyl (OPp) ester occupies a uniquely advantageous position: it is cleavable under mild acidolysis conditions that leave tBu groups intact, while simultaneously providing base-catalyzed aspartimide suppression that dramatically exceeds that of OAll, OBzl, and ODmab esters and approaches that of the OtBu ester [3]. Substituting any generic alternative for CAS 214852-39-8 therefore risks either loss of orthogonal deprotection capability or unacceptable aspartimide-related impurity burdens, depending on the replacement chosen.

Quantitative Procurement Evidence for Fmoc-D-Asp(2-phenylisopropyl ester)-OH (CAS 214852-39-8): Comparator-Based Differentiation Data


Quasi-Orthogonal Deprotection Selectivity: 1% TFA Removes OPp While Preserving tBu and Boc Groups

The 2-phenylisopropyl (OPp) ester of Fmoc-D-Asp-OH can be quantitatively removed by treatment with 1% TFA in DCM, conditions under which tert-butyl (tBu) esters, tert-butyl ethers, and Boc carbamates remain completely intact [1][2]. In contrast, the standard Fmoc-Asp(OtBu)-OH comparator requires TFA concentrations typically ≥50% (v/v) for effective cleavage, which simultaneously removes all tBu-based protecting groups and cleaves the peptide from acid-labile resins . Ocampo et al. demonstrated that the OPp group can also be cleaved with 3% trichloroacetic acid in DCM during the synthesis of a peptide-oligonucleotide conjugate, confirming its versatility under mildly acidic conditions [3]. This quasi-orthogonality enables synthetic strategies—such as on-resin cyclization via Lys/Asp side-chain lactam formation after selective OPp removal—that are simply impossible with Fmoc-Asp(OtBu)-OH [2].

Solid-phase peptide synthesis Orthogonal protection Side-chain deprotection Fmoc SPPS

Base-Catalyzed Aspartimide Formation: OPp Suppression Far Exceeds OAll, OBzl, and ODmab Esters

During repetitive piperidine-mediated Fmoc removal cycles, the β-2-phenylisopropyl (OPp) ester provides dramatically superior resistance to base-catalyzed aspartimide formation compared to the allyl (OAll), benzyl (OBzl), and Dmab (ODmab) esters [1]. Vendor technical documentation, cross-referencing the primary literature, states unequivocally that the OPp derivative is 'far less prone towards base-catalyzed aspartimide formation than the OAll, OBzl, or ODmab esters,' and that 'its stability comes close to the stability of the OtBu ester' [1]. For context, the well-characterized model system H-Val-Lys-Asp-Gly-Tyr-Ile-OH (scorpion toxin II variant) produces extensive aspartimide by-products—quantified by RP-HPLC—when synthesized with Fmoc-Asp(OtBu)-OH under extended piperidine exposure, and even higher levels with OAll and OBzl protection [2]. The OPp group's enhanced stability arises from the steric bulk of the 2-phenylisopropyl moiety, which hinders nucleophilic attack by the backbone amide nitrogen on the aspartyl β-carbonyl carbon—the rate-determining step in aspartimide cyclization [3].

Aspartimide prevention Base-catalyzed side reactions Fmoc deprotection Peptide impurity control

Enantiomeric Purity: ≥99.0% Enantiomeric Excess for D-Asp Residue Incorporation

Commercial specifications for the L-isomer analog (CAS 200336-86-3, Fmoc-Asp(OPp)-OH) establish enantiomeric purity at ≥99.0% (a/a) as determined by chiral HPLC, with overall HPLC purity ≥95.0% (area%) [1]. For CAS 214852-39-8 (Fmoc-D-Asp(OPp)-OH), ChemImpex lists purity at ≥99.8% by chiral HPLC, reflecting the high stereochemical fidelity achievable for this D-enantiomer building block . This level of enantiomeric purity is critical because D-amino acid incorporation into peptides is used to confer proteolytic stability, modulate backbone conformation, and generate retro-inverso or D-peptide therapeutics—applications where as little as 1-2% L-epimer contamination can produce diastereomeric peptide impurities that co-elute during preparative HPLC and compromise biological assay interpretation [2]. The independent specification of enantiomeric purity by chiral HPLC, distinct from overall chemical purity, provides procurement-level assurance that the product is suitable for stereochemically demanding applications without requiring in-house re-purification.

Chiral purity D-amino acid Enantiomeric excess Peptide diastereomer control

Validated Application in Complex Glycopeptide Synthesis: On-Resin Glycosylamine Coupling of High-Mannose Oligosaccharides

Chen and Tolbert (2010) demonstrated that the 2-phenylisopropyl protecting group serves as an orthogonal handle for on-resin creation of glycosylation sites on aspartic acid residues, enabling convergent solid-phase synthesis of N-linked glycopeptides bearing large high-mannose oligosaccharides such as Man(8)GlcNAc(2) [1]. In this strategy, Fmoc-Asp(OPp)-OH was incorporated into the peptide chain, the OPp group was selectively removed, and on-resin glycosylamine coupling was performed directly on the unmasked Asp side chain. The methodology was validated by synthesizing glycosylated forms of the 34-amino-acid HIV-1 gp41 C34 glycopeptide, an HIV-1 entry inhibitor; the synthesized glycopeptides retained bioactivity in HIV-1 entry inhibition assays [1]. The OPp group simultaneously suppressed aspartimide formation during peptide elongation—a critical advantage for long sequences like gp41 C34 where cumulative aspartimide by-products can otherwise dominate the crude product profile [2]. Satisfying coupling yields were obtained for both the small sugar N-acetylglucosamine and the large Man(8)GlcNAc(2) oligosaccharide, demonstrating the versatility and robustness of the OPp orthogonal protection strategy [1].

Glycopeptide synthesis On-resin glycosylation HIV entry inhibitor Orthogonal deprotection

Procurement-Driven Application Scenarios for Fmoc-D-Asp(2-phenylisopropyl ester)-OH (CAS 214852-39-8)


On-Resin Synthesis of Side-Chain-to-Side-Chain Lactam-Bridged Cyclic Peptides

The combination of Fmoc-D-Asp(OPp)-OH with Fmoc-Lys(Mtt)-OH is expressly designed for simultaneous side-chain deprotection and on-resin cyclization. Treatment with 1% TFA in DCM removes both the OPp ester from aspartic acid and the Mtt group from lysine in a single step, exposing the β-carboxyl and ε-amino groups for lactam bond formation while preserving all other tBu-based protecting groups and the peptide-resin linkage [1]. This strategy has been employed in the synthesis of bicyclic helix-initiating peptides and is not achievable with Fmoc-Asp(OtBu)-OH, which would require global deprotection conditions that cleave the peptide from the resin and remove all acid-labile protecting groups simultaneously [1]. For procurement, this means that any synthetic route involving on-resin lactam cyclization at Asp side chains should specify CAS 214852-39-8 as the required building block, as the OtBu analog is functionally incompatible with the synthetic design [1].

Synthesis of D-Aspartate-Containing Peptides with Aspartimide-Prone Sequence Motifs

When D-aspartic acid must be incorporated adjacent to glycine, serine, asparagine, or histidine residues (the canonical aspartimide-prone motifs), the enhanced base stability of the OPp ester becomes critical. In the Mergler et al. (2003) model system, aspartimide-related by-products were quantified by RP-HPLC across a panel of Asp-Xaa dipeptide sequences under standardized Fmoc deprotection conditions [2]. The OPp group's steric bulk suppresses the nucleophilic cyclization that generates aspartimide, providing stability that approaches the OtBu benchmark while retaining orthogonal acid lability [2]. For procurement, this scenario dictates that Fmoc-D-Asp(OPp)-OH should be selected over Fmoc-D-Asp(OAll)-OH or Fmoc-D-Asp(OBzl)-OH whenever the target sequence contains Asp-Gly, Asp-Ser, Asp-Asn, or Asp-His motifs and the synthetic route requires selective side-chain modification capability .

Convergent On-Resin Synthesis of N-Linked Glycopeptides and Peptide Conjugates

The orthogonal OPp protecting group enables a convergent solid-phase strategy in which the full-length peptide is first assembled, the Asp side chain is selectively unmasked with 1% TFA/DCM, and then glycosylamine or other conjugate moieties are coupled directly on-resin. Chen and Tolbert (2010) validated this approach by synthesizing glycosylated HIV-1 gp41 C34 glycopeptide bearing Man(8)GlcNAc(2) oligosaccharide, with the final product retaining biological activity in HIV-1 entry inhibition assays [3]. This strategy obviates the need for pre-formed glycosylated amino acid building blocks (which are expensive and often poorly soluble) and simplifies purification by eliminating a separate solution-phase conjugation step [3]. For procurement in glycopeptide, peptide-oligonucleotide conjugate, or peptide-drug conjugate projects, CAS 214852-39-8 (or its L-isomer CAS 200336-86-3, as stereochemistry dictates) is the enabling building block that permits this convergent synthetic logic.

Combinatorial Peptide Library Synthesis Requiring Multi-Level Orthogonal Protection

In combinatorial library synthesis where multiple levels of orthogonal protection are required for sequential diversification, the OPp group's quasi-orthogonality—cleavable with 1% TFA while tBu, Boc, and Fmoc groups remain intact—provides an additional dimension of synthetic control. A 2024 protocol for combinatorial cyclic depsipeptide library sequencing by MALDI-MS incorporated Fmoc-Asp[OPp]-OH onto Ala-Gly-oxymethylbenzamide-ChemMatrix resin as the first step, exploiting the OPp group for selective deprotection during library diversification [4]. This use case demonstrates that the OPp protecting group fills a unique niche in the orthogonal protection hierarchy: it is removable under conditions milder than those required for tBu esters, more acid-stable than trityl-based groups (e.g., Mtt, which is cleaved by 1% TFA but also by repeated mild acid exposure), and more base-stable than OAll and ODmab esters [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 214852-39-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.